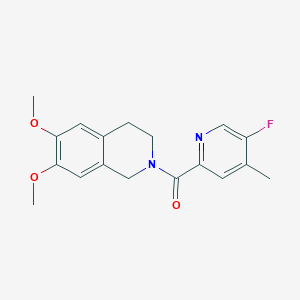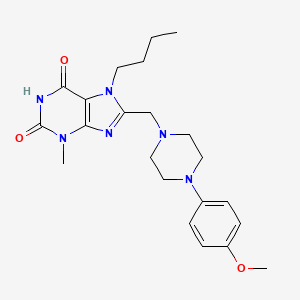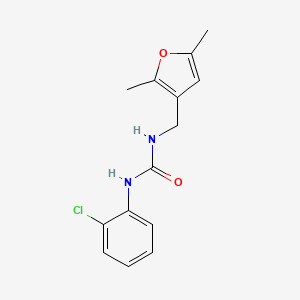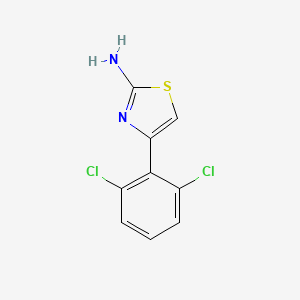
3-(4-Methoxy-phenyl)-3-ureido-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-Methoxy-phenyl)-3-ureido-propionic acid” is a complex organic molecule. It contains a methoxyphenyl group, a ureido group, and a propionic acid group. The methoxyphenyl group consists of a benzene ring with a methoxy (-OCH3) substituent, which is known to be electron-donating and can contribute to the overall stability of the molecule . The ureido group (-NH-CO-NH2) is a functional group seen in many biological molecules, including urea . The propionic acid group (-CH2CH2COOH) is a carboxylic acid, which is acidic and can participate in hydrogen bonding .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzene ring suggests the molecule may have some degree of planarity, but the other functional groups could introduce steric hindrance, affecting the overall shape .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The methoxy group on the benzene ring could direct electrophilic aromatic substitution reactions to the ortho and para positions . The carboxylic acid could undergo reactions typical of this functional group, such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of polar functional groups (ureido and carboxylic acid) suggests it might have some degree of solubility in polar solvents . The benzene ring could contribute to solubility in nonpolar solvents .Applications De Recherche Scientifique
Chemical Synthesis and Complex Formation
Research has explored the synthesis and complex formation capabilities of compounds similar to 3-(4-Methoxy-phenyl)-3-ureido-propionic acid. For instance, studies have looked into the synthesis of metal carboxylate complexes with related chemical structures. These complexes exhibit different conformations, which are important in understanding their chemical properties and potential applications in synthesis and material science (Karmakar & Baruah, 2009).
Organic Synthesis
The role of similar compounds in organic synthesis processes has been explored. Research on asymmetric hydrogenation of related compounds has demonstrated efficient methods for obtaining high yields and optical purity of certain acids, indicating potential applications in creating enantiomerically pure substances (Stoll & Süess, 1974). This is significant in pharmaceutical and fine chemical manufacturing.
Biological Activity and Pharmacological Studies
While direct pharmacological applications of 3-(4-Methoxy-phenyl)-3-ureido-propionic acid itself may not be widely reported, research on structurally similar compounds has shown interesting biological activities. For example, studies on ureido-acetamide derivatives, which share a functional group with our compound of interest, have revealed their roles as non-peptide cholecystokinin-B (CCKB) receptor antagonists, indicating potential therapeutic applications (Bertrand et al., 1994).
Bioavailability and Metabolism Studies
Research on the metabolism and bioavailability of phenolic compounds has included studies on compounds with similar structures to 3-(4-Methoxy-phenyl)-3-ureido-propionic acid. These studies provide insights into how such compounds are processed in the body and their potential health implications (Clifford et al., 2022).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(carbamoylamino)-3-(4-methoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-17-8-4-2-7(3-5-8)9(6-10(14)15)13-11(12)16/h2-5,9H,6H2,1H3,(H,14,15)(H3,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKAEMURYVGPGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxy-phenyl)-3-ureido-propionic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2639889.png)
![2-chloro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2639891.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(benzylsulfonyl)butanamide](/img/structure/B2639892.png)



![N-[(1R)-1-(2,5-Dichlorophenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2639896.png)
![N-(4-fluorophenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2639897.png)


![Ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate](/img/structure/B2639906.png)

